6-Chloropyrido[3,4-D]pyrimidine
Overview
Description
6-Chloropyrido[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative with a chlorine atom at the 6th position of the pyridine ring.
Mechanism of Action
Target of Action
It is known that pyrido[3,4-d]pyrimidine analogues have shown antagonistic activity against the human chemokine receptor cxcr2 .
Biochemical Pathways
It is known that antagonists of the cxcr2 receptor can influence inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer .
Result of Action
It is known that antagonists of the cxcr2 receptor can have a significant impact on immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,4-D]pyrimidine typically involves the condensation of 2-aminonicotinonitrile with formamide, followed by cyclization and chlorination . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. Microwave irradiation has also been employed to improve yields and reduce by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[3,4-D]pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and amines.
Scientific Research Applications
6-Chloropyrido[3,4-D]pyrimidine has been explored for its potential as an antagonist of the human chemokine receptor CXCR2, which is implicated in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as cancer . The compound has shown promise in structure-activity relationship studies aimed at improving its antagonistic potency .
Comparison with Similar Compounds
Properties
IUPAC Name |
6-chloropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPAVRSPJYRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NC2=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627851 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202273-25-4 | |
Record name | 6-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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